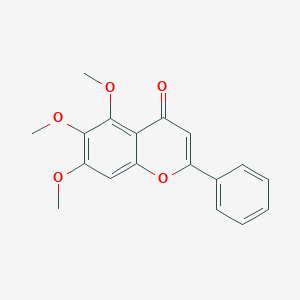

5,6,7-Trimethoxyflavone

概要

説明

バイカレイントリメチルエーテルは、バイカレイン5,6,7-トリメチルエーテルとしても知られており、フラボノイド誘導体です。これは、Scutellaria baicalensisの根や他の植物に自然に存在するフラボンであるバイカレインのメチル化された形態です。 この化合物は、抗炎症、抗酸化、抗癌作用などの潜在的な治療特性により注目を集めています .

準備方法

合成経路と反応条件

バイカレイントリメチルエーテルは、バイカレインのメチル化によって合成することができます。このプロセスには、炭酸カリウムなどの塩基の存在下、硫酸ジメチルまたはヨウ化メチルなどのメチル化剤を使用します。 この反応は、通常、アセトンまたはジメチルホルムアミドなどの有機溶媒中で高温で行われます .

工業生産方法

バイカレイントリメチルエーテルの工業生産には、遺伝子組み換え微生物を使用したバイオ変換が含まれる場合があります。たとえば、遺伝子組み換えされた大腸菌株を使用して、バイカリンをバイカレインに変換し、次にメチル化してバイカレイントリメチルエーテルを生成することができます。 この方法は、この化合物を製造するための費用対効果の高いスケーラブルなアプローチを提供します .

化学反応の分析

反応の種類

バイカレイントリメチルエーテルは、以下を含むさまざまな化学反応を起こします。

酸化: キノンやその他の酸化生成物を生成するために酸化することができます。

還元: 還元反応により、ジヒドロ誘導体に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、さまざまなキノン、ジヒドロ誘導体、および置換されたフラボノイドが含まれます .

科学研究への応用

バイカレイントリメチルエーテルは、幅広い科学研究に利用されています。

化学: フラボノイドの反応性を研究するためのモデル化合物として使用されます。

生物学: アポトーシスや細胞周期制御などの細胞プロセスへの影響について研究されています。

医学: 癌、炎症、神経変性疾患などの状態に対する治療薬としての可能性を示しています。

科学的研究の応用

Antiviral Activity

TMF has demonstrated significant antiviral properties against various viruses. Notably, it exhibits high inhibitory effects against:

- Herpes Simplex Virus Type 1 (HSV-1) : TMF's mechanism of action involves virucidal activity that suppresses viral binding to host cells during early replication stages. It was found to work synergistically with acyclovir, enhancing antiviral efficacy at suboptimal concentrations of both agents .

- Human Cytomegalovirus and Poliovirus : Studies indicate that TMF can inhibit these viruses, although the specific mechanisms require further exploration .

Anti-inflammatory Effects

TMF has been studied for its anti-inflammatory properties, particularly in macrophages:

- In lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, TMF significantly suppressed the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2. It inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), along with cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins IL-1β and IL-6 .

- Additionally, TMF provided protection against lethal endotoxin shock in mice, highlighting its potential as an anti-inflammatory therapeutic agent .

Antimicrobial Properties

Research indicates that TMF possesses antimicrobial activities against various pathogens:

- In a study involving Cladosporium sphaerospermum, TMF exhibited inhibitory effects, suggesting its potential utility in treating fungal infections .

- Its broad-spectrum antimicrobial activity includes efficacy against bacteria and viruses, making it a candidate for developing new antimicrobial agents .

Potential in Cancer Therapy

TMF's role in cancer therapy is being explored due to its ability to modulate various cellular pathways:

- It has been identified as a novel inhibitor of the p38-alpha mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses and cancer progression. This inhibition could lead to reduced tumor growth and metastasis .

- TMF's effects on apoptosis and cell cycle regulation have also been investigated, indicating its potential to induce cancer cell death while sparing normal cells .

Neuroprotective Effects

Emerging studies suggest that TMF may have neuroprotective properties:

- It has shown promise in protecting neuronal cells from oxidative stress-induced damage, potentially beneficial in neurodegenerative diseases .

- Its modulation of neuronal signaling pathways may offer therapeutic avenues for conditions like Alzheimer's disease.

Other Biological Activities

TMF has been implicated in various other biological activities:

作用機序

バイカレイントリメチルエーテルは、さまざまな分子メカニズムを通じて効果を発揮します。

抗酸化活性: 活性酸素種をスカベンジし、酸化ストレスを抑制します。

抗炎症活性: 炎症性サイトカインや酵素の産生を抑制します。

抗癌活性: MAPKやPI3K/Akt経路などのシグナル伝達経路を調節することで、癌細胞のアポトーシスや細胞周期停止を誘導します

類似化合物との比較

類似化合物

バイカレイン: 親化合物であり、類似したものの効力が低い生物活性を持っています。

バイカリン: バイカレインのグルクロニド抱合体であり、薬物動態特性が異なります。

オロキシリンA: 別のメチル化誘導体であり、異なる薬理作用があります

独自性

バイカレイントリメチルエーテルは、親化合物であるバイカレインに比べて、バイオアベイラビリティと効力が向上している点が特徴です。 メチル化により親油性が向上し、細胞への取り込みと分布が改善されます .

生物活性

5,6,7-Trimethoxyflavone (TMF) is a flavonoid compound known for its diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and antiviral properties. This article reviews the current understanding of TMF's biological activity based on recent research findings and case studies.

Chemical Structure and Properties

This compound is classified as a flavone due to its chemical structure, which consists of two aromatic rings connected by a heterocyclic pyran ring. The presence of three methoxy groups at positions 5, 6, and 7 enhances its biological activity compared to other flavonoids.

Anticancer Activity

In vitro Studies

TMF has demonstrated significant anticancer properties across various cancer cell lines. A study evaluated its anti-proliferative effects against four human cancer cell lines: Aspc-1, HCT-116, HepG-2, and SUN-5. The results indicated that TMF exhibited moderate to high anti-proliferative activity with IC50 values below 10 μM for certain derivatives (e.g., compound 3c showed an IC50 of 5.30 μM against Aspc-1 cells) .

Mechanisms of Action

TMF induces cell cycle arrest in the G0/G1 phase and reduces cell viability in glioblastoma cell lines (U87MG and T98G). The treatment with TMF resulted in decreased migratory capacity and increased cell death at concentrations ranging from 25 to 150 μM . These findings suggest that TMF may interfere with critical cellular processes involved in tumor progression.

Anti-inflammatory Activity

TMF has been shown to suppress pro-inflammatory mediators in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. It significantly inhibited the production of nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interleukin-1 beta (IL-1β) at low concentrations (1 μM), indicating its potential as an anti-inflammatory agent .

Antiviral Activity

Research has demonstrated that TMF possesses antiviral properties against several viruses, including herpes simplex virus type 1 (HSV-1) and human cytomegalovirus. The compound exhibits virucidal activity that prevents viral binding to host cells during early stages of infection. Notably, TMF has been shown to enhance the antiviral effects of acyclovir when used in combination therapy .

Antioxidant Activity

TMF also exhibits strong antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases. Its ability to scavenge free radicals and reduce oxidative damage underscores its potential as a therapeutic agent in various conditions linked to oxidative stress.

Summary of Biological Activities

| Activity | Effect | IC50 Values |

|---|---|---|

| Anticancer | Inhibits proliferation in multiple cancer cell lines | Aspc-1: 5.30 μM |

| Anti-inflammatory | Suppresses NO, PGE2, IL-6, TNF-alpha production | Effective at 1 μM |

| Antiviral | Inhibits HSV-1 and enhances acyclovir efficacy | Synergistic effect noted |

| Antioxidant | Scavenges free radicals; protects against oxidative stress | Not specifically quantified |

Case Studies

Several case studies have highlighted the efficacy of TMF in preclinical models:

- Glioblastoma Treatment : A study found that TMF treatment led to significant reductions in cell viability and migratory capacity in glioblastoma cells. Flow cytometry analysis confirmed G0/G1 phase arrest .

- Inflammation Model : In LPS-induced macrophages, TMF reduced inflammatory cytokine levels significantly compared to untreated controls .

- Viral Inhibition : TMF was effective against HSV-1 by preventing viral entry into host cells and enhancing the effects of standard antiviral drugs .

特性

IUPAC Name |

5,6,7-trimethoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-15-10-14-16(18(22-3)17(15)21-2)12(19)9-13(23-14)11-7-5-4-6-8-11/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNJAUYFFFOFBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30331879 | |

| Record name | 5,6,7-Trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

973-67-1 | |

| Record name | 5,6,7-Trimethoxy-2-phenyl-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=973-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7-Trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 973-67-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 5,6,7-Trimethoxyflavone has been shown to exhibit antiviral activity, particularly against herpes simplex virus type 1 (HSV-1) []. While its exact mechanism of action against HSV-1 is not fully elucidated, research suggests it may involve virucidal activity, suppressing viral binding to host cells early in the replication cycle []. Additionally, it has shown synergistic effects with acyclovir against HSV-1 []. Other studies indicate this compound can repress lipopolysaccharide-induced iNOS and COX-2 expressions by suppressing the NF-κB signaling pathway in RAW 264.7 macrophages [, ]. This suggests potential anti-inflammatory effects.

A: * Molecular Formula: C18H16O5 []* Molecular Weight: 312.3 g/mol []* Spectroscopic Data: Structural elucidation has been performed using various spectroscopic methods, including 1D (1H, 13C, and TOCSY) and 2D-NMR (DQF-COSY, HSQC, HMBC) experiments, as well as ESIMS analysis [].

A: While specific information on material compatibility and stability under various conditions is limited in the provided research, this compound has been identified in plant extracts, suggesting some level of natural stability [, , , , , ]. Further research is needed to fully characterize its stability profile and explore potential applications under different conditions.

A: The provided research does not offer information regarding any catalytic properties or applications of this compound. Its primary reported activities are antiviral and anti-inflammatory [, , ].

A: Yes, computational studies have been employed. One study utilized docking simulations using Autodock Vina PyRx, Autodock Tools, and Discovery Studio Visualizer to explore the interaction of this compound with anti-apoptotic proteins (BCL-XL, BCL-2, BCLW, and survivin) []. This research suggests this compound might possess senolytic potential by interfering with these proteins [].

A: Studies have explored the SAR of this compound and its analogs. Replacing the phenyl ring with a meta-carborane, creating 5,6,7-trimethoxyborcalein, significantly enhanced its inhibitory effect on the ABCG2 efflux transporter, even at nanomolar concentrations []. This modification led to a stronger reversal of ABCG2-mediated drug resistance compared to the parent compound and this compound []. This highlights the potential of structural modifications to significantly alter the activity and potency of this molecule.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。